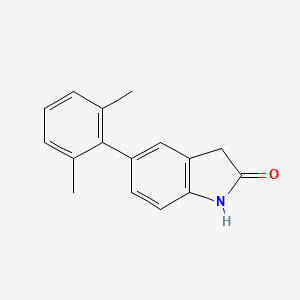
5-(2,6-Dimethylphenyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylphenyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-(2,6-Dimethylphenyl)indolin-2-one typically involves the reaction of 2,6-dimethylphenylboronic acid with 5-bromoindolin-2-one in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with potassium phosphate as a base and dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine as a ligand . The reaction conditions are mild, and the product is obtained in good yield.
Chemical Reactions Analysis
5-(2,6-Dimethylphenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylphenyl)indolin-2-one involves the inhibition of specific signaling pathways. For instance, it has been shown to inhibit the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and cancer cell proliferation . The compound targets molecular pathways that regulate cell cycle progression and apoptosis, leading to the suppression of tumor growth and inflammation.
Comparison with Similar Compounds
5-(2,6-Dimethylphenyl)indolin-2-one is unique due to its specific substitution pattern on the indolin-2-one core. Similar compounds include:
3-Substituted-indolin-2-one derivatives: These compounds also exhibit anti-inflammatory and anticancer activities but differ in their substitution patterns and specific biological targets.
Indole derivatives: These compounds share the indole nucleus and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and pharmaceutical development.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H15NO/c1-10-4-3-5-11(2)16(10)12-6-7-14-13(8-12)9-15(18)17-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
ZKAVBWHGBZBUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















